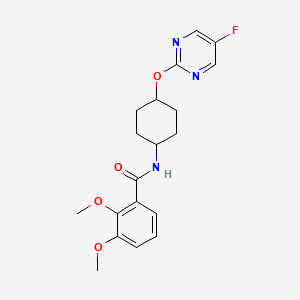

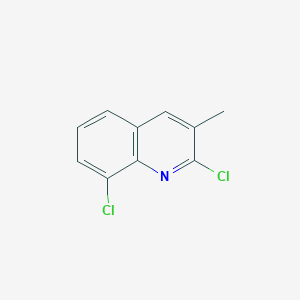

2,8-Dichloro-3-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves strategies such as aromatic nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. For instance, cyclopalladated 8-methylquinoline compounds have been synthesized through intramolecular metalation, followed by reaction with alkynes to produce novel heterocyclic compounds with a bridgehead nitrogen, showcasing the versatility of quinoline derivatives in organic synthesis (Pfeffer et al., 1992).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives, including 2,8-dichloro-3-methylquinoline, is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planar structure of the quinoline core and the positions of the chloro and methyl substituents, which significantly influence the electronic properties and reactivity of the molecule. For example, 8-hydroxyquinoline derivatives have been analyzed to understand their structural features and their impact on fluorescence properties (Yuting Chen et al., 2011).

Chemical Reactions and Properties

Chloroquinolines, including 2,8-dichloro-3-methylquinoline, participate in various chemical reactions such as nucleophilic aromatic substitution, electrophilic substitution, and coordination with metal ions. These reactions enable the synthesis of complex organic molecules and coordination compounds with potential applications in catalysis, material science, and pharmaceuticals. For instance, the reactivity of cyclopalladated compounds with alkynes demonstrates the utility of chloroquinoline derivatives in the synthesis of heterocyclic compounds (Pfeffer et al., 1992).

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

2,8-Dichloro-3-methylquinoline, a derivative of the quinoline family, shares structural similarities with other quinoline compounds, which have been extensively studied for their broad spectrum of biological and pharmacological activities. Quinoline derivatives, such as 8-hydroxyquinoline and its analogs, are notable for their chromophoric properties, metal chelation abilities, and significant biological activities. These compounds have been explored for the development of potent drug molecules targeting a wide range of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties, in particular, enhance their candidacy as potential therapeutic agents (Gupta, Luxami, & Paul, 2021).

Drug Development and Therapeutic Applications

Tetrahydroisoquinoline derivatives, sharing structural features with 2,8-Dichloro-3-methylquinoline, exhibit a range of therapeutic activities and have been the subject of patent reviews for their potential in treating diseases such as cancer, malaria, and central nervous system disorders. The discovery of these compounds as anticancer antibiotics and their roles in disease management underscore the importance of quinoline derivatives in drug discovery (Singh & Shah, 2017).

Material Science and Sensor Technology

Quinoline derivatives are also investigated for their applications beyond medicinal chemistry, including material science and sensor technology. The development of fluorescent probes based on 8-aminoquinoline derivatives for zinc ion determination in environmental and biological samples illustrates the utility of these compounds in analytical chemistry. Modifications to improve water solubility and cell membrane permeability of 8-amidoquinoline derivatives have shown potential in designing selective and sensitive chemosensors for zinc ions, highlighting the interdisciplinary applications of quinoline derivatives (Mohamad et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,8-dichloro-3-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJSGHZEHOONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Cl)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-3-methylquinoline | |

CAS RN |

1339432-40-4 |

Source

|

| Record name | 2,8-dichloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)

![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)

![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)